molecular formula C11H12N4O B1483980 1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-ol CAS No. 2098020-62-1

1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-ol

Cat. No. B1483980
CAS RN: 2098020-62-1
M. Wt: 216.24 g/mol
InChI Key: LILXPLRBVDCBEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-ol, also known as CP-Pyrazol-5-ol, is an organic compound that is used in a variety of scientific research applications. It is a cyclopropylmethylpyrazol derivative that is synthesized by a reaction between cyclopropanecarboxylic acid and pyrazine-2-carboxylic acid. CP-Pyrazol-5-ol is a colorless, crystalline solid with a molecular weight of 209.26 g/mol and a melting point of 183-185°C.

Scientific Research Applications

1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-ol-ol is used in a variety of scientific research applications. It is used in the study of enzymes, proteins, and other biological molecules. It is also used in the study of drug metabolism and pharmacokinetics. In addition, this compound-ol is used in the study of the structure and function of cell membranes.

Mechanism of Action

1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-ol-ol is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, this compound-ol has been shown to inhibit the activity of other enzymes, such as acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects
This compound-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, it has been shown to inhibit the activity of other enzymes, such as acetylcholinesterase and monoamine oxidase. This compound-ol has also been shown to have anti-inflammatory, antioxidant, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-ol-ol is a useful compound for use in laboratory experiments. It has been shown to be stable and can be stored at room temperature for up to two years. It is also soluble in most organic solvents, making it easy to use in a variety of laboratory experiments. However, this compound-ol is not suitable for use in experiments involving human subjects, as it has not been tested for safety in humans.

Future Directions

There are a number of potential future directions for the use of 1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-ol-ol in scientific research. For example, it could be used to study the effects of drugs on the activity of enzymes involved in drug metabolism. In addition, it could be used to study the effects of drugs on the structure and function of cell membranes. It could also be used to study the anti-inflammatory, antioxidant, and anti-cancer effects of drugs. Finally, it could be used to study the effects of drugs on the activity of other enzymes involved in drug metabolism.

properties

IUPAC Name

2-(cyclopropylmethyl)-5-pyrazin-2-yl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c16-11-5-9(10-6-12-3-4-13-10)14-15(11)7-8-1-2-8/h3-6,8,14H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILXPLRBVDCBEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=O)C=C(N2)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-ol
Reactant of Route 2
Reactant of Route 2
1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-ol
Reactant of Route 3
1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-ol
Reactant of Route 4
1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-ol
Reactant of Route 5
Reactant of Route 5
1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-ol
Reactant of Route 6
1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.